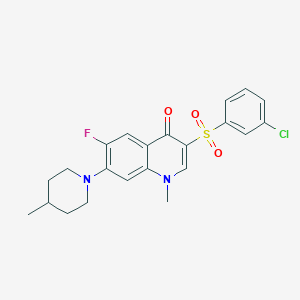

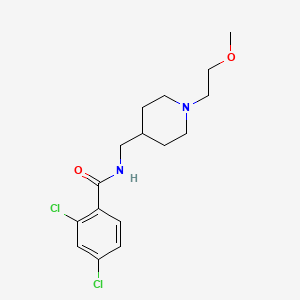

![molecular formula C9H20N2O2 B2680475 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide CAS No. 1864742-68-6](/img/structure/B2680475.png)

2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.271. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomarkers for Occupational Exposure

One of the key applications of 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide, referred to here as N,N-dimethylacetamide (DMA), is in the field of occupational health, particularly as a biomarker for exposure. A study by Princivalle, Pasini, and Perbellini (2010) focused on the toxicokinetics of DMA in workers in the textile and plastics industries, identifying urinary metabolites such as S-(acetamidomethyl)mercapturic acid (AMMA) and N-methylacetamide (NMA) as indicators of exposure. This research contributes to understanding how DMA exposure affects workers and provides a method for monitoring exposure levels through biomarkers in urine samples (Princivalle, Pasini, & Perbellini, 2010).

Monitoring Liver Toxicity

Another significant application of DMA is in monitoring liver toxicity among workers in the manufacturing sector. Spies et al. (1995) conducted a study assessing liver toxicity through serum clinical chemistry results of workers exposed to DMA. The study aimed to evaluate the safety of DMA exposure in the workplace, highlighting the importance of continuous monitoring for potential hepatotoxic effects. This research is pivotal for industries employing DMA, ensuring worker safety by identifying potential health risks associated with DMA exposure (Spies, Rhyne, Evans, Emmonds Wetzel, Ragland, Turney, Leet, & Oglesby, 1995).

Exposure and Metabolism Studies

Research on the metabolism of heterocyclic amines in humans and rodents by Turteltaub et al. (1999) provides insights into the metabolic pathways and potential health impacts of DMA-related compounds. Understanding the metabolism and adduct formation of these compounds is crucial for assessing the carcinogenic risk associated with exposure, especially in occupational settings where these substances might be prevalent. This study underscores the relevance of studying DMA and related compounds' metabolic processes to gauge their long-term health implications (Turteltaub, Dingley, Curtis, Malfatti, Turesky, Garner, Felton, & Lang, 1999).

Eigenschaften

IUPAC Name |

2-[(3-hydroxy-2-methylpropyl)-methylamino]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-8(7-12)5-11(4)6-9(13)10(2)3/h8,12H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSHCWNWWJBPOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CC(=O)N(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864742-68-6 |

Source

|

| Record name | 2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-methyl-5-({[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-1-benzofuran-2-carboxylate](/img/structure/B2680394.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2680395.png)

![5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one](/img/structure/B2680402.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)

![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)

![N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2680410.png)

![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)